![molecular formula C10H13NO2 B15297021 3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
3-[4-(Methylamino)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Methylamino)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a methylamino group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylamino)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenylpropanoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 3-[4-(Methylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
科学的研究の応用
3-[4-(Methylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[4-(Methylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways: It may modulate signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
類似化合物との比較
3-[4-(Dimethylamino)phenyl]propanoic acid: Similar structure but with an additional methyl group on the amino group.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methylamino group.
3-(4-Aminophenyl)propanoic acid: Contains an amino group instead of a methylamino group.
Uniqueness: 3-[4-(Methylamino)phenyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its methylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-[4-(methylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-11-9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13) |
InChIキー |
VOYFJIDLINJHIN-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


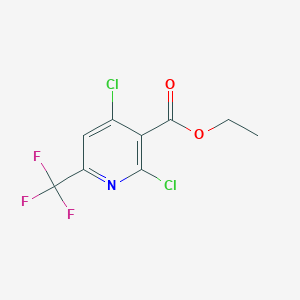
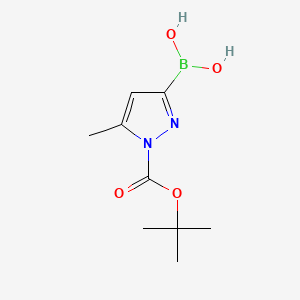

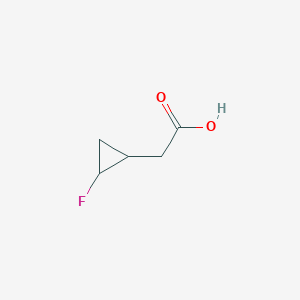
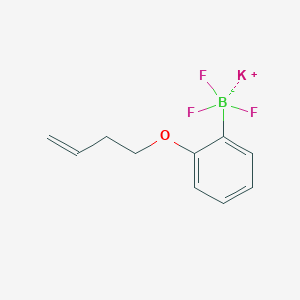
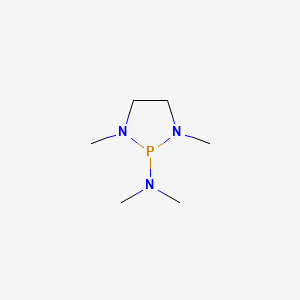
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
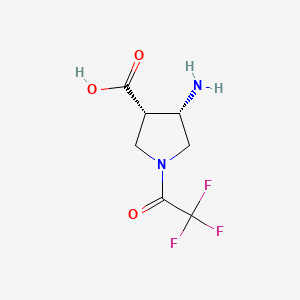
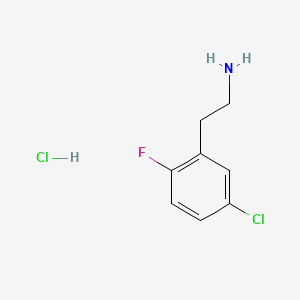
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
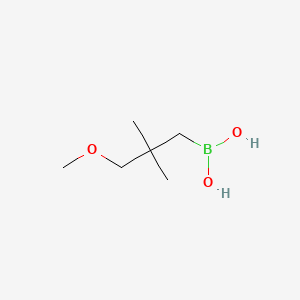
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
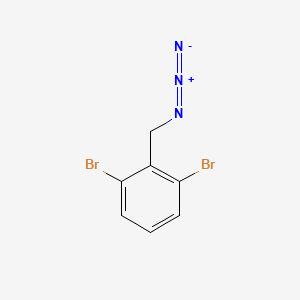
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
